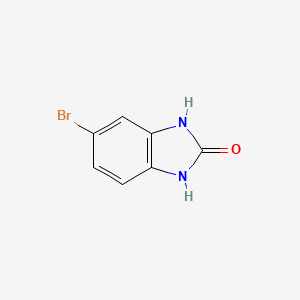
5-Bromo-1,3-dihydrobenzoimidazol-2-one
Vue d'ensemble
Description
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a brominated heterocyclic compound that is part of the benzimidazole family. Benzimidazoles are notable for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure of 5-Bromo-1,3-dihydrobenzoimidazol-2-one suggests potential utility in further chemical transformations, given bromine's reactivity.
Synthesis Analysis
The synthesis of brominated heterocycles often involves the use of starting materials that can undergo specific transformations to introduce the bromine atom into the molecule. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds from maleic and phthalic anhydrides involves a key debrominative decarboxylation or bromodecarboxylation reaction . Similarly, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating that such methods could potentially be adapted for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused ring system that includes a benzene ring and an imidazole ring. The addition of a bromine atom to this system can influence the electronic properties of the molecule and its ability to participate in further chemical reactions. For example, the transformation of an amino group to a bromo derivative in the synthesis of tetrahydrobenzo[f]furo[2,3-c]isoquinolines demonstrates the structural modifications that can be achieved through bromination .
Chemical Reactions Analysis
Brominated compounds are often used as intermediates in the synthesis of more complex molecules due to their reactivity. For example, 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been used to form complexes with zinc(II) ions, showcasing the reactivity of the bromo group in coordination chemistry . Additionally, the synthesis of hetero annulated carbazoles from brominated intermediates highlights the versatility of brominated compounds in constructing diverse heterocyclic systems with potential antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzimidazoles are influenced by the presence of the bromine atom and the overall molecular structure. For instance, the strong intramolecular hydrogen bonding observed in certain brominated phenols affects their reactivity and complexation behavior . The solvent effects on complexation also provide insight into the solubility and reactivity of such compounds in different environments . Furthermore, the formation of supramolecular assemblies through hydrogen bonding interactions, as seen with bromo derivatives of dihydroxybenzoic acid, underscores the importance of non-covalent interactions in defining the properties of brominated compounds .
Applications De Recherche Scientifique
- Summary of the Application : The compound “5-Bromo-1,3-dihydrobenzoimidazol-2-one” (BTB) was synthesized and evaluated as a corrosion inhibitor for N80 carbon steel in a 1 M HCl medium .
- Methods of Application or Experimental Procedures : The study of BTB’s inhibitory action was conducted through mass loss measurements and electrochemical analyses, including potentiodynamic polarization curves and electrochemical impedance spectroscopy . Scanning electron microscopy (SEM) observations were also used to reveal the formation of a protective layer on the metal surface in the presence of the inhibitor .
- Results or Outcomes : The results of electrochemical studies revealed a remarkable corrosion inhibition efficiency, exceeding 95% at 298 K in the presence of 10 −3 M of BTB in solution . This efficiency showed a proportional increase with concentration, though slightly attenuated with rising temperature . The adsorption mode followed the Langmuir adsorption isotherm . The free energy of adsorption, evaluated at − 41.19 KJ.mol −1, supported a chemisorption process .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGEYVTDXNDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481392 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
39513-26-3 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

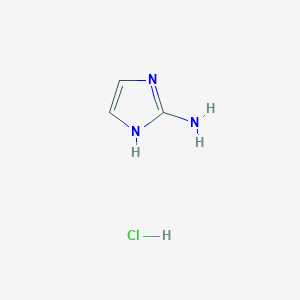
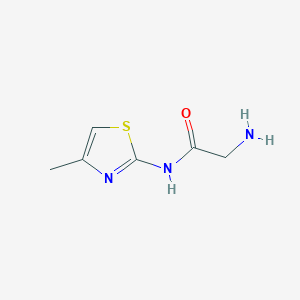
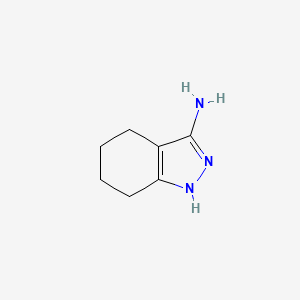
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
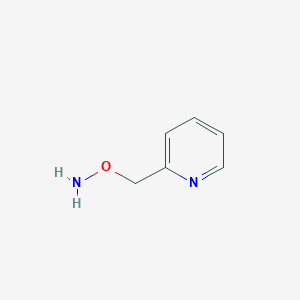
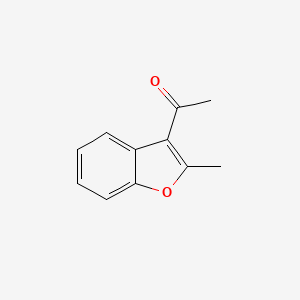
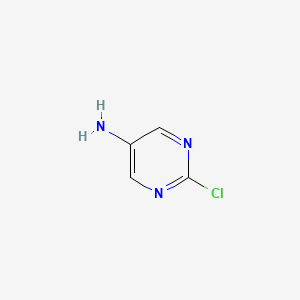
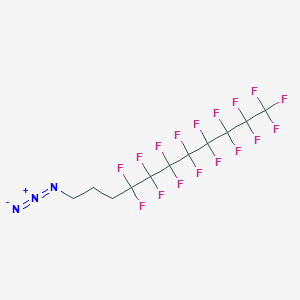
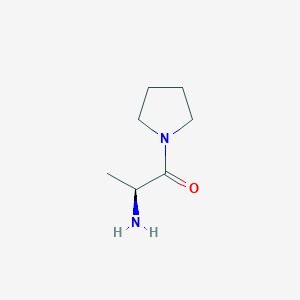
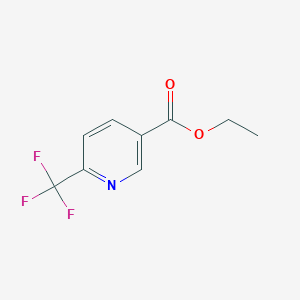
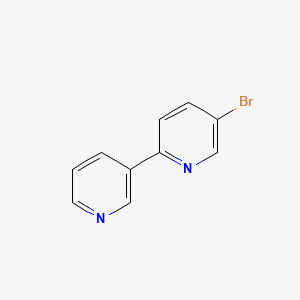
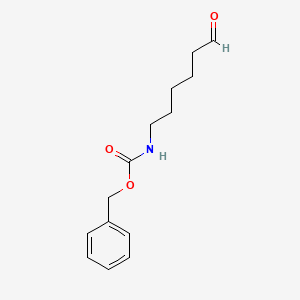
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)